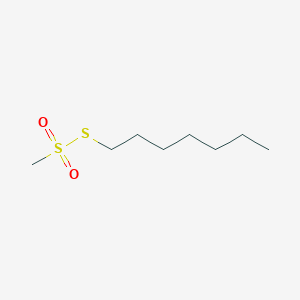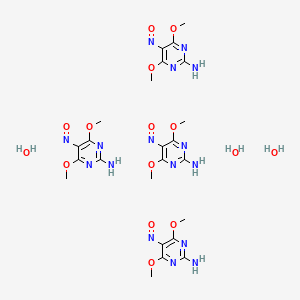![molecular formula C17H19N3O2 B12567763 Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine CAS No. 192573-11-8](/img/structure/B12567763.png)
Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused imidazole and pyridine ring system, which is further substituted with benzyl and dimethyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method involves the acylation of 2,3-diaminopyridine with acetic anhydride, followed by cyclization to form the imidazo[4,5-b]pyridine core . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of imidazo[4,5-b]pyridine derivatives can involve similar synthetic routes but on a larger scale. The use of catalysts such as palladium on carbon or Raney nickel can enhance the efficiency of the reactions . Additionally, the choice of solvents and reaction conditions can be optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dimethyl positions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to purines makes it a useful tool in studying nucleic acid interactions.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission . The compound can also inhibit enzymes such as aromatase, thereby reducing the synthesis of estrogen.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activity.
Imidazo[1,5-a]pyridine: Known for its use in the synthesis of various pharmaceuticals.
Imidazo[1,2-a]pyridine: Used in the development of drugs like zolimidine and miroprofen.
Uniqueness
Acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl and dimethyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
192573-11-8 |
|---|---|
Fórmula molecular |
C17H19N3O2 |
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
acetic acid;1-benzyl-5,6-dimethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C15H15N3.C2H4O2/c1-11-8-14-15(17-12(11)2)16-10-18(14)9-13-6-4-3-5-7-13;1-2(3)4/h3-8,10H,9H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
OEZFJQWGKPBPHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=CN2CC3=CC=CC=C3)N=C1C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]-](/img/structure/B12567683.png)

![2-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B12567709.png)
![({[4-(2,4-Dihydroxybenzoyl)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B12567710.png)









